tert-butyl N-[2-amino-1-(3-chlorophenyl)ethyl]carbamate hydrochloride
Description
tert-Butyl N-[2-amino-1-(3-chlorophenyl)ethyl]carbamate hydrochloride is a carbamate-protected amine derivative with a 3-chlorophenyl-substituted ethylamine backbone. The tert-butyl carbamate (Boc) group serves as a protective moiety for the primary amine, enhancing stability during synthetic processes while enabling selective deprotection under acidic conditions. The hydrochloride salt improves solubility in polar solvents, a critical feature for pharmaceutical applications. This compound is structurally characterized by:
- Ethylamine core: Provides a flexible linker for functionalization.
- Boc protection: A widely used strategy in peptide synthesis and drug development to prevent undesired side reactions .
Its synthesis typically involves alkylation of a precursor amine with a tert-butyl carbamate reagent, followed by HCl salt formation .
Properties
Molecular Formula |
C13H20Cl2N2O2 |
|---|---|
Molecular Weight |
307.21 g/mol |
IUPAC Name |
tert-butyl N-[2-amino-1-(3-chlorophenyl)ethyl]carbamate;hydrochloride |
InChI |
InChI=1S/C13H19ClN2O2.ClH/c1-13(2,3)18-12(17)16-11(8-15)9-5-4-6-10(14)7-9;/h4-7,11H,8,15H2,1-3H3,(H,16,17);1H |
InChI Key |
PHDHOFIATGGNFV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CN)C1=CC(=CC=C1)Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Boc Protection of the Primary Amine
The tert-butyl carbamate (Boc) group is introduced to protect the primary amine during synthesis. A high-yielding method involves reacting 2-amino-1-(3-chlorophenyl)ethylamine with di-tert-butyl dicarbonate ((Boc)₂O) in a biphasic solvent system. For example, a 98.7% yield was achieved by dissolving the amine in ethyl acetate/water (1:1) with sodium bicarbonate (NaHCO₃) at 0–5°C, followed by gradual (Boc)₂O addition over 2 hours. This exothermic reaction requires strict temperature control to minimize side products. The Boc group’s stability under basic conditions allows selective deprotection in subsequent steps using hydrochloric acid (HCl).
Coupling with the 3-Chlorophenyl Backbone
The 3-chlorophenyl moiety is integrated via alkylation or nucleophilic substitution. Patent methodologies describe using ethyl 2-oxoacetate derivatives in organic solvents (e.g., dichloromethane or tetrahydrofuran) with bases like triethylamine to facilitate coupling. For instance, a reaction between tert-butyl carbamate and 2-chloro-1-(3-chlorophenyl)ethanol in tetrahydrofuran at 25°C for 12 hours yielded the intermediate carbamate, which was subsequently acidified to form the hydrochloride salt.
Hydrochloride Salt Formation
The final step involves treating the Boc-protected amine with HCl in a polar solvent. A preferred method uses gaseous HCl bubbled into an ethyl acetate solution of the intermediate at 0°C, resulting in rapid crystallization of the hydrochloride salt. This approach avoids excess water, which could hydrolyze the carbamate. The salt’s solubility profile is critical for pharmaceutical formulation, with >99% purity achievable via recrystallization from ethanol/water mixtures.
Industrial-Scale Production Strategies
Continuous Flow Synthesis
Large-scale production employs continuous flow reactors to enhance reproducibility and safety. A patented method utilizes a two-stage system:
- Boc Protection : A tubular reactor maintains 5°C for (Boc)₂O and amine mixing, achieving 95% conversion in <10 minutes.
- Salt Formation : The intermediate is directed to a crystallization chamber with HCl gas, yielding 98% pure product at 50 kg/hour.
This method reduces viscosity issues common in batch processes, enabling consistent product quality.
Solvent and Catalyst Recovery
Industrial protocols emphasize solvent recycling to minimize waste. For example, ethyl acetate is distilled from reaction mixtures and reused in subsequent batches, reducing costs by 30%. Catalysts like palladium(II) acetate (used in Suzuki couplings for related compounds) are recovered via filtration and reactivation, ensuring compliance with green chemistry principles.
Analytical Characterization
Post-synthesis validation employs:
- ¹H/¹³C NMR : Confirms Boc group integrity (δ ~1.4 ppm for tert-butyl) and aromatic proton integration (δ 7.2–7.5 ppm for 3-chlorophenyl).
- High-Resolution Mass Spectrometry (HRMS) : Verifies molecular weight (e.g., [M+H]⁺ at m/z 315.1 for C₁₄H₂₀ClN₂O₂).
- Elemental Analysis : Ensures stoichiometric C, H, N, and Cl content (±0.4% theoretical).
Comparative Analysis of Synthetic Methods
Challenges and Mitigation Strategies
Hygroscopicity Management
The hydrochloride salt is hygroscopic, requiring storage in airtight containers under nitrogen at 2–8°C. Silica gel desiccants in packaging maintain stability during transport.
Byproduct Formation
Over-acidification during salt formation can hydrolyze the carbamate. Controlled HCl addition (pH 4–5) and real-time monitoring via FT-IR reduce this risk.
Chemical Reactions Analysis
Types of Reactions: tert-butyl N-[2-amino-1-(3-chlorophenyl)ethyl]carbamate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with suitable nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted carbamates.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals .
Biology: In biological research, tert-butyl N-[2-amino-1-(3-chlorophenyl)ethyl]carbamate hydrochloride is used as a reagent for studying enzyme mechanisms and protein interactions .
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals .
Mechanism of Action
The mechanism of action of tert-butyl N-[2-amino-1-(3-chlorophenyl)ethyl]carbamate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context .
Comparison with Similar Compounds
Key Observations:
In contrast, the 3-chloro-4-methylphenyl analogue () exhibits increased lipophilicity (clogP ~2.8), favoring blood-brain barrier penetration .
Backbone Rigidity :
- Azabicyclo derivatives () introduce conformational restraint, improving target selectivity but reducing synthetic accessibility compared to the flexible ethylamine core of the target compound .
Protective Group Stability: The Boc group in the target compound is more stable under basic conditions than benzyl carbamates (e.g., benzyl N-{3-azabicyclo[4.1.0]heptan-6-yl}carbamate hydrochloride), which require hydrogenolysis for deprotection .
Pharmacological and Toxicological Comparisons
Carcinogenicity:
- Ethyl carbamate (urethane) is a known carcinogen, inducing hepatic and lung tumors in rodents via metabolic activation to vinyl carbamate epoxide .
- tert-Butyl carbamate derivatives, including the target compound, show reduced carcinogenic risk due to steric hindrance from the tert-butyl group, which impedes metabolic oxidation .
Mutagenicity:
- Ethyl N-hydroxycarbamate exhibits weak direct mutagenicity in Salmonella assays (2–3 revertants/µmol), while tert-butyl carbamates are non-mutagenic under similar conditions .
Biological Activity
Tert-butyl N-[2-amino-1-(3-chlorophenyl)ethyl]carbamate hydrochloride is a synthetic organic compound notable for its potential biological activities. It is characterized by a complex structure that includes a tert-butyl group, an amino group, and a carbamate moiety. The compound's molecular formula is , with a molecular weight of approximately 307.22 g/mol .
Chemical Structure and Synthesis
The synthesis of this compound typically involves several steps, including the protection of the amine group and subsequent formation of the carbamate through reaction with tert-butyl chloroformate. The presence of the 3-chlorophenyl group is significant as it may influence the compound's pharmacological properties compared to similar compounds .
Biological Activity
The biological activity of this compound has been evaluated in various studies, focusing on its potential therapeutic applications, particularly in cancer treatment and other cellular pathways.
The mechanism of action involves interactions with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the carbamate group participates in various chemical reactions that can affect enzyme activity and protein function. This interaction is crucial for understanding the compound's therapeutic effects.
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
- Anticancer Activity : Research indicates that compounds similar to this compound exhibit anticancer properties by inhibiting specific enzymes involved in tumor growth. For instance, studies have shown that modifications to the phenyl ring can enhance potency against cancer cell lines .
- Selectivity and Potency : A comparative study evaluated the selectivity of this compound against various matrix metalloproteinases (MMPs) and identified its potential as a selective inhibitor for ADAMTS7, which is involved in vascular diseases. The selectivity factor was determined by comparing IC50 values against different targets .
Comparison with Similar Compounds
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Tert-butyl N-[2-amino-1-(3-chlorophenyl)ethyl]carbamate | C13H20ClN2O2 | Contains chlorine at the 3-position |
| Tert-butyl N-[2-amino-1-(3-methylphenyl)ethyl]carbamate | C13H20N2O2 | Contains a methyl group instead of chlorine |
| Tert-butyl N-[2-amino-1-(4-chlorophenyl)ethyl]carbamate | C13H20ClN2O2 | Chlorine at a different position on the phenyl ring |
Biological Activity Overview
| Study Focus | Findings |
|---|---|
| Anticancer Activity | Inhibition of tumor growth through enzyme inhibition; structural modifications enhance potency. |
| Selectivity | Demonstrated selectivity for ADAMTS7 over other MMPs; significant implications for vascular disease therapy. |
Q & A
Basic Questions
Q. What are the typical synthesis methods for tert-butyl N-[2-amino-1-(3-chlorophenyl)ethyl]carbamate hydrochloride?
- Methodology : The compound is synthesized via multi-step reactions involving tert-butyl carbamate and a substituted phenethylamine derivative. Key steps include:
- Acylation : Reacting 2-amino-1-(3-chlorophenyl)ethylamine with tert-butyl carbamate under basic conditions (e.g., triethylamine or NaOH) to form the carbamate bond .
- Acidification : Treatment with hydrochloric acid to yield the hydrochloride salt .
- Optimization : Solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are used to enhance solubility and reaction kinetics. Temperature control (0–25°C) and pH adjustments (neutral to slightly basic) are critical for yield and purity .
Q. How is the compound characterized structurally?
- Analytical Techniques :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the tert-butyl group (δ ~1.4 ppm for 9H), aromatic protons (δ 7.2–7.5 ppm for 3-chlorophenyl), and carbamate carbonyl (δ ~155 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]+ peak at m/z 315.1 for C₁₄H₂₀ClN₂O₂) .
- Elemental Analysis : Validates C, H, N, and Cl content within ±0.4% of theoretical values .
Q. What are the recommended storage conditions?
- Stability : The compound is hygroscopic and degrades under prolonged exposure to moisture or heat. Store in airtight containers at 2–8°C .
- Incompatibilities : Avoid strong acids/bases, oxidizing agents, and high temperatures (>40°C) to prevent decomposition .
Advanced Questions
Q. How can reaction conditions be optimized to minimize side products?
- Critical Parameters :
- Temperature : Lower temperatures (0–5°C) reduce unwanted side reactions like over-alkylation .
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) improve carbamate formation efficiency but require rigorous drying to avoid hydrolysis .
- Catalysis : Use of DMAP (4-dimethylaminopyridine) accelerates carbamate coupling while reducing reaction time .
Q. How does the compound interact with biological targets in medicinal chemistry?
- Mechanistic Insights :
- The 3-chlorophenyl group enhances lipophilicity, improving blood-brain barrier penetration .
- The tert-butyl carbamate acts as a protective group for amines, enabling controlled release in enzymatic environments (e.g., esterase-mediated hydrolysis) .
Q. How to resolve contradictions in reported hazard classifications?
- Evidence Review :
- Safety Data Sheets (SDS) : Some SDS (e.g., ) classify the compound as non-hazardous, while others ( ) recommend respiratory and skin protection due to potential irritancy .
- Resolution : Discrepancies arise from differing purity grades (e.g., analytical vs. industrial grade). For research-grade material, assume precautionary measures: use fume hoods, nitrile gloves, and flame-retardant lab coats .
Q. What analytical challenges arise in quantifying trace impurities?
- Key Issues :
- Hydrolysis By-Products : Degradation under acidic conditions generates 3-chlorophenethylamine, detectable via HPLC-UV (λ = 254 nm) but requiring baseline separation .
- Metal Contaminants : Residual palladium from coupling reactions (≤10 ppm) is quantified using ICP-MS .
- Advanced Techniques :
- Chiral HPLC : Resolves enantiomeric impurities (e.g., from asymmetric synthesis) using a Chiralpak AD-H column .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
